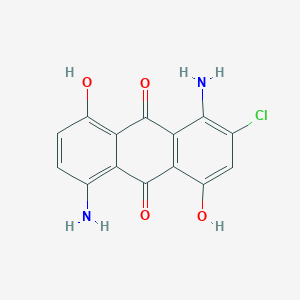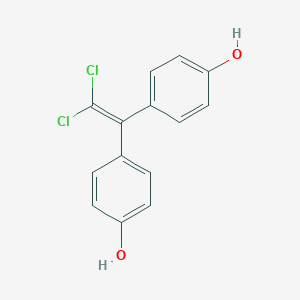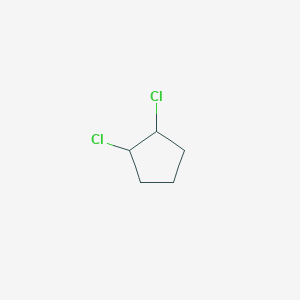
1,2-Dichlorocyclopentane
Overview
Description
1,2-Dichlorocyclopentane is an organic compound with the molecular formula C5H8Cl2. It is a derivative of cyclopentane, where two hydrogen atoms are replaced by chlorine atoms at the 1 and 2 positions. This compound exists in two stereoisomeric forms: cis-1,2-dichlorocyclopentane and trans-1,2-dichlorocyclopentane. These isomers differ in the spatial arrangement of the chlorine atoms around the cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichlorocyclopentane can be synthesized through the chlorination of cyclopentane. The reaction involves the addition of chlorine gas to cyclopentane in the presence of ultraviolet light or a radical initiator. The reaction proceeds via a free radical mechanism, resulting in the formation of this compound along with other chlorinated products.
Another method involves the addition of chlorine to cyclopentene. This reaction can be carried out in the presence of a solvent such as carbon tetrachloride, and it typically yields a mixture of cis- and trans-1,2-dichlorocyclopentane.
Industrial Production Methods
Industrial production of this compound typically involves the chlorination of cyclopentane using chlorine gas under controlled conditions. The reaction is carried out in large reactors equipped with ultraviolet light sources to initiate the radical chlorination process. The resulting mixture of chlorinated products is then separated and purified using distillation techniques to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichlorocyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides. For example, treatment with sodium hydroxide can lead to the formation of cyclopentene through an elimination reaction.
Reduction Reactions: The compound can be reduced to cyclopentane by using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: Oxidation of this compound can lead to the formation of cyclopentanone or other oxygenated derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Sodium Hydroxide: Used in substitution reactions to replace chlorine atoms with hydroxyl groups.
Lithium Aluminum Hydride: A strong reducing agent used to convert this compound to cyclopentane.
Catalytic Hydrogenation: Involves the use of hydrogen gas and a metal catalyst such as palladium or platinum to reduce the compound.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide, used for oxidation reactions.
Major Products Formed
Cyclopentene: Formed through elimination reactions.
Cyclopentane: Formed through reduction reactions.
Cyclopentanone: Formed through oxidation reactions.
Scientific Research Applications
1,2-Dichlorocyclopentane has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various cyclopentane derivatives. It is also used in studies of stereochemistry and conformational analysis.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a model compound for studying the metabolism of halogenated hydrocarbons.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1,2-dichlorocyclopentane involves its interaction with various molecular targets and pathways. In substitution reactions, the chlorine atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the compound undergoes hydrogenation or hydride transfer to form cyclopentane. The specific pathways and molecular targets depend on the type of reaction and the reagents used.
Comparison with Similar Compounds
1,2-Dichlorocyclopentane can be compared with other similar compounds such as:
1,1-Dichlorocyclopentane: Differing in the position of chlorine atoms, leading to different chemical properties and reactivity.
1,3-Dichlorocyclopentane: Another positional isomer with distinct stereochemical properties.
Cyclopentane: The parent hydrocarbon, which lacks chlorine atoms and exhibits different reactivity.
1,2-Dibromocyclopentane: Similar in structure but with bromine atoms instead of chlorine, leading to different chemical behavior.
The uniqueness of this compound lies in its specific stereochemistry and the reactivity of the chlorine atoms, which make it a valuable compound for various chemical transformations and research applications.
Properties
IUPAC Name |
1,2-dichlorocyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIRTTQWLDPXBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90932048 | |
| Record name | 1,2-Dichlorocyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90932048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14916-75-7, 14376-81-9 | |
| Record name | 1,2-Dichlorocyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14916-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-1,2-Dichlorocyclopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014376819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC13685 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Dichlorocyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90932048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


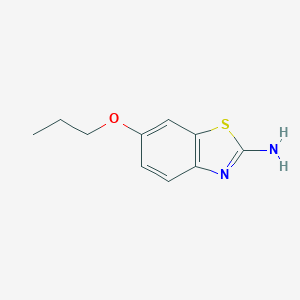

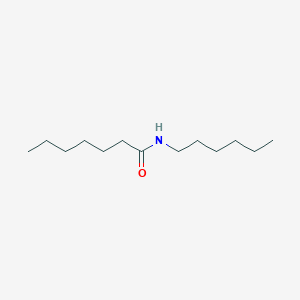
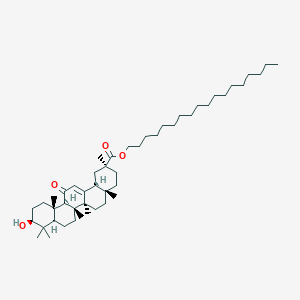

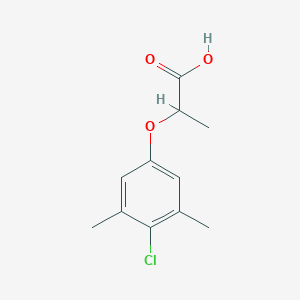

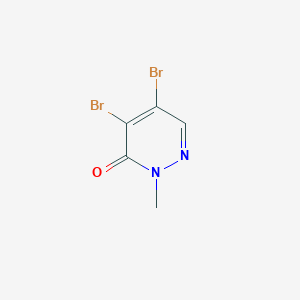

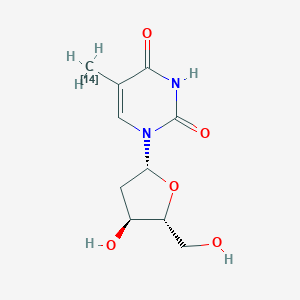
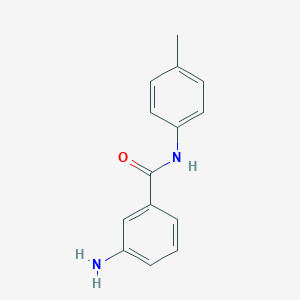
![4-[(4-Chloro-2-nitrophenyl)azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one](/img/structure/B80818.png)
